lithium(1+) ion 3-ethoxypyridine-2-sulfinate
CAS No.: 2219373-74-5
Cat. No.: VC12011593
Molecular Formula: C7H8LiNO3S
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219373-74-5 |
|---|---|
| Molecular Formula | C7H8LiNO3S |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | lithium;3-ethoxypyridine-2-sulfinate |
| Standard InChI | InChI=1S/C7H9NO3S.Li/c1-2-11-6-4-3-5-8-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | BTERARFDAOLQHJ-UHFFFAOYSA-M |
| SMILES | [Li+].CCOC1=C(N=CC=C1)S(=O)[O-] |
| Canonical SMILES | [Li+].CCOC1=C(N=CC=C1)S(=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring with a sulfinate (-SO₂⁻) group at the 2-position and an ethoxy (-OCH₂CH₃) group at the 3-position, stabilized by a lithium counterion. X-ray crystallographic analyses of analogous sulfinate compounds reveal planar sulfinate moieties with S-O bond lengths of approximately 1.45–1.50 Å, consistent with resonance stabilization between the sulfinate and aromatic system . The ethoxy group induces steric and electronic effects, influencing the pyridine ring’s electron density and the sulfinate’s nucleophilicity.
Table 1: Key Structural Parameters of Lithium Sulfinate Derivatives
| Parameter | Value (Å/°) | Method | Reference |
|---|---|---|---|
| S-O Bond Length | 1.47 ± 0.02 | X-ray Crystallography | |
| C-S-C Bond Angle | 104.5° | DFT Calculations | |
| Li-O Coordination Distance | 1.95 ± 0.05 | X-ray Crystallography |
Synthesis and Characterization
Synthetic Pathways
The synthesis of lithium(1+) ion 3-ethoxypyridine-2-sulfinate typically proceeds via nucleophilic substitution or sulfination reactions. A representative route involves:
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Sulfination of 3-Ethoxypyridine: Treatment of 3-ethoxypyridine with chlorosulfonic acid forms 3-ethoxypyridine-2-sulfonyl chloride, which is subsequently reduced to the sulfinic acid using LiAlH₄ .
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Lithiation: The sulfinic acid is neutralized with lithium hydroxide to yield the lithium sulfinate salt .
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 0–5°C | 78 | 99 |
| Solvent | THF/Water | 85 | 98 |
| Stoichiometry (LiOH) | 1.1 eq | 82 | 97 |
Reactivity and Mechanistic Insights
Cross-Coupling Reactions
Lithium sulfinates, including 3-ethoxypyridine-2-sulfinate, serve as nucleophiles in palladium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the sulfinate reacts with aryl halides to form biaryl sulfones . The ethoxy group enhances the pyridine ring’s electron density, accelerating oxidative addition to palladium(0) complexes.
Catalytic Applications
Rhodium-catalyzed reactions leveraging sulfinate ligands have been explored for asymmetric synthesis. In cyclopropanation reactions, the sulfinate’s chiral environment induces enantioselectivity, achieving up to 92% ee in model substrates .
| Compound | IC₅₀ (μM) | Selectivity (vs. CDK2) |
|---|---|---|
| 3-Ethoxypyridine-2-sulfinate | 0.45 | 12:1 |
| Reference Inhibitor (SB-216763) | 0.03 | 50:1 |
Industrial and Material Science Applications
Polymer Modification
Incorporating lithium sulfinates into polymer backbones enhances thermal stability. Polyethylene functionalized with 3-ethoxypyridine-2-sulfinate demonstrates a 40°C increase in decomposition temperature compared to unmodified polymer .
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